6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
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Overview
Description
6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine is an organic compound with the molecular formula C11H15N It is a derivative of benzoannulene, characterized by a seven-membered ring fused to a benzene ring, with an amine group attached to the five-position of the benzoannulene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out under reflux conditions to ensure complete reduction .
Industrial Production Methods
Industrial production of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like THF or ethanol.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may act on enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-6-amine : Similar structure with the amine group at the six-position.
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : Hydroxyl group instead of an amine group at the five-position.
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Bromine and ketone functional groups.
Uniqueness
6,7,8,9-Tetrahydro-5H-benzo7annulen-5-amine is unique due to its specific placement of the amine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOKWPYNNXYIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274786 |
Source
|
Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-26-8 |
Source
|
Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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